molecular formula C10H9NO B154677 (2-Formyl-4-methylphenyl)acetonitrile CAS No. 136263-00-8

(2-Formyl-4-methylphenyl)acetonitrile

Cat. No.: B154677
CAS No.: 136263-00-8
M. Wt: 159.18 g/mol
InChI Key: IWPPJZFOQARCDS-UHFFFAOYSA-N
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Description

(2-Formyl-4-methylphenyl)acetonitrile is an aromatic nitrile derivative featuring a benzene ring substituted with a formyl group (–CHO) at the ortho position (C2), a methyl group (–CH₃) at the para position (C4), and an acetonitrile (–CH₂CN) side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fine chemicals. The formyl group enables participation in condensation reactions (e.g., Schiff base formation), while the methyl group modulates electronic and steric properties. Its structural uniqueness lies in the synergistic effects of electron-withdrawing (formyl, nitrile) and electron-donating (methyl) substituents, influencing reactivity and stability .

Properties

CAS No.

136263-00-8

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(2-formyl-4-methylphenyl)acetonitrile

InChI

InChI=1S/C10H9NO/c1-8-2-3-9(4-5-11)10(6-8)7-12/h2-3,6-7H,4H2,1H3

InChI Key

IWPPJZFOQARCDS-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)CC#N)C=O

Canonical SMILES

CC1=CC(=C(C=C1)CC#N)C=O

Synonyms

Benzeneacetonitrile, 2-formyl-4-methyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –F, –CHO) enhance electrophilicity of the aromatic ring, facilitating nucleophilic substitution or metal-catalyzed coupling reactions. – The hydroxyl group in 2-(3-Formyl-4-hydroxyphenyl)acetonitrile increases hydrophilicity, improving aqueous solubility compared to the methyl or halogen-substituted derivatives .
  • Synthetic Accessibility :
    – Formylation (e.g., via Vilsmeier-Haack or Duff reactions) is a critical step for introducing the –CHO group, as seen in 2-(3-Formyl-4-hydroxyphenyl)acetonitrile . Halogenated analogs like 2-(2,4-Dichlorophenyl)acetonitrile require halogenation under controlled conditions to avoid over-substitution .

Analysis :

  • Lipophilicity : Chlorine and fluorine substituents increase LogP, enhancing membrane permeability but reducing solubility. The hydroxyl group in 2-(3-Formyl-4-hydroxyphenyl)acetonitrile lowers LogP, favoring aqueous environments .

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